1-(4-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
1-(4-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-ethoxyphenyl group at position 1 and a 4-methylpiperazinyl substituent at position 3. The ethoxyphenyl group contributes to lipophilicity, while the methylpiperazinyl moiety may enhance solubility and receptor-binding interactions.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-23-14-6-4-13(5-7-14)20-16(21)12-15(17(20)22)19-10-8-18(2)9-11-19/h4-7,15H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDVTZAKPDALSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diacid or an anhydride, under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative is reacted with the pyrrolidine-2,5-dione core in the presence of a Lewis acid catalyst.
Attachment of the Methylpiperazinyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine-2,5-dione core with 4-methylpiperazine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Pharmacological Applications
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, which could be beneficial in treating conditions that involve enzyme dysregulation. Its structural features allow it to bind effectively to active sites on enzymes, thereby modulating their activity.
- Receptor Modulation : The compound has been studied for its potential to modulate receptor activity. This includes interactions with neurotransmitter receptors, which can influence mood and cognitive functions. Such properties suggest possible applications in treating psychiatric disorders.
- Antidepressant Effects : Similar compounds have shown promise as antidepressants due to their ability to influence serotonin and dopamine pathways. The structural similarities may imply that 1-(4-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione could exhibit similar effects.
- Neuropharmacological Properties : The compound's interaction with the central nervous system (CNS) receptors positions it as a potential candidate for neuropharmacological research, particularly in developing treatments for anxiety and depression.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Antidepressant Activity : A study demonstrated that similar compounds showed significant antidepressant-like effects in animal models by enhancing serotonergic neurotransmission.
- CNS Interaction Studies : Research focused on the binding affinities of related pyrrolidine derivatives to CNS receptors indicated promising results for anxiety treatment.
- Enzyme Interaction Analysis : Investigations into the enzyme inhibition capabilities revealed that modifications in the piperazine ring could enhance inhibitory potency against specific targets involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine-2,5-dione Core
Key structural analogs differ in substituents at positions 1 and 3, which influence physicochemical properties and biological activity:
Notes:
- *Estimated logP for target compound based on structural similarity to .
- GABA-T = γ-aminobutyric acid transaminase.
Key Observations:
- Lipophilicity : The methoxyphenyl analog (logP 1.08) is less lipophilic than the ethoxyphenyl target compound (estimated logP ~1.2), reflecting the ethoxy group’s larger alkyl chain .
- Bioactivity : Substitution with aryloxy groups (e.g., 4-Bromophenyloxy) confers GABA-T inhibitory activity, suggesting the 3-position substituent critically influences enzyme targeting .
Enzyme Inhibition
- GABA-Transaminase (GABA-T) Inhibition : 1-(4-Acetylphenyl)-3-aryloxy derivatives (e.g., 4-Bromophenyloxy) showed IC50 values of 100.5 μM, comparable to the reference drug vigabatrin .
- Antimicrobial Activity : Mannich bases with pyridine-pyrrolidine-dione hybrids exhibited moderate activity against E. coli and B. subtilis .
Receptor Binding
Physicochemical Properties
Biological Activity
1-(4-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a pyrrolidine core and specific substituents, suggests potential pharmacological applications, particularly in medicinal chemistry. This article explores its biological activity, including enzyme inhibition, receptor modulation, and therapeutic potentials.
Molecular Formula
- Molecular Formula : C17H23N3O3
- CAS Number : 21621-46-5
This compound exhibits several biological activities primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Receptor Binding : It interacts with specific receptors, modulating their activity and influencing downstream signaling pathways.
Pharmacological Applications
Research indicates that this compound has significant potential in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | High |
- Anti-inflammatory Effects : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) . The anti-inflammatory activity is crucial for treating conditions like arthritis and other inflammatory diseases.
Study on Anti-inflammatory Activity
In a controlled study, derivatives of pyrrolidine compounds were tested for their ability to inhibit PBMC proliferation induced by anti-CD3 antibodies. The results indicated that certain derivatives significantly suppressed cell proliferation, with inhibition rates reaching up to 85% at higher concentrations .
Antimicrobial Efficacy Study
A study evaluated the antimicrobial properties of various pyrrolidine derivatives against a range of bacteria. The findings suggested that the compound exhibited notable antibacterial activity, particularly against gram-positive bacteria .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Cyclization of maleic anhydride derivatives or succinimide precursors to generate the pyrrolidine-2,5-dione core .
Ethoxyphenyl Introduction : Coupling 4-ethoxyphenylamine to the core via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt .
Piperazine Functionalization : Attaching 4-methylpiperazine via SN2 substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
Key optimizations include solvent choice (DMF or THF), temperature control (60–100°C), and purification via column chromatography or recrystallization. Purity is validated by HPLC (>95%) and NMR .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- X-ray Crystallography : Determines absolute configuration and bond angles (e.g., C–N bond lengths in the piperazine ring: ~1.45 Å) .
- NMR Spectroscopy : H NMR (δ 1.35 ppm for ethoxy CH3, δ 3.2–3.5 ppm for piperazine protons) and C NMR (δ 170–175 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 358.176) .
Q. What initial biological screening models are appropriate for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) or neurotransmitter targets (e.g., serotonin/dopamine receptors) using fluorometric assays .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- In Vivo Models :
- Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazol (PTZ) models in rodents .
Advanced Research Questions
Q. How to design experiments to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Variation of Substituents :
- Piperazine Modifications : Replace 4-methylpiperazine with 4-ethyl or 4-cyclopropyl groups to assess steric/electronic effects on receptor binding .
- Ethoxyphenyl Alternatives : Substitute with 4-methoxy or 4-fluorophenyl to study π-π stacking interactions.
- Activity Profiling : Compare IC50 values across analogs (e.g., hypothetical table):
| Compound | Target Receptor IC50 (nM) | LogP |
|---|---|---|
| Parent Compound | 120 ± 15 | 2.1 |
| 4-Ethylpiperazine Analog | 85 ± 10 | 2.4 |
| 4-Fluorophenyl Analog | 210 ± 20 | 1.8 |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses to dopamine D2 receptors .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 variability) using statistical tools (Prism, R) to identify outliers .
- Experimental Replication : Standardize conditions (e.g., solvent: DMSO concentration ≤0.1%, cell passage number) to minimize variability .
- Kinetic Profiling : Compare on/off rates (kon, koff) via surface plasmon resonance (SPR) to clarify target engagement discrepancies .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess stability of piperazine-kinase interactions .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs using Schrödinger Suite .
- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .
Data Contradiction Analysis
Q. How to address inconsistent results in reaction yields during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (Minitab) to test variables: catalyst loading (0.5–2.0 mol%), temperature (50–90°C), and solvent polarity (THF vs. DMF) .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
Methodological Optimization
Q. What techniques improve enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
